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Compound of Interest

Compound Name: (-)-Olivil

Cat. No.: B1215149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Olivil is a naturally occurring lignan found in various plant sources, including the olive tree

(Olea europaea). Lignans are a class of polyphenolic compounds known for their diverse

biological activities, including antioxidant properties. This technical guide provides a

comprehensive overview of the chemical structure and stereochemistry of (-)-Olivil, presenting

key data and experimental methodologies relevant to researchers in the fields of natural

product chemistry, pharmacology, and drug development.

Chemical Structure and Properties
(-)-Olivil possesses a furofuran lignan skeleton. Its systematic IUPAC name is

(3R,3aR,6S,6aR)-Hexahydro-6-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxy-3-methoxybenzyl)-

furo[3,4-c]furan-1(3H)-one. The molecular formula of (-)-Olivil is C₂₀H₂₄O₇, with a molecular

weight of 376.40 g/mol .

Table 1: General Properties of (-)-Olivil

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1215149?utm_src=pdf-interest
https://www.benchchem.com/product/b1215149?utm_src=pdf-body
https://www.benchchem.com/product/b1215149?utm_src=pdf-body
https://www.benchchem.com/product/b1215149?utm_src=pdf-body
https://www.benchchem.com/product/b1215149?utm_src=pdf-body
https://www.benchchem.com/product/b1215149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₂₀H₂₄O₇

Molecular Weight 376.40 g/mol

CAS Number 139999-52-3

Appearance White to off-white solid

Class Lignan, Polyphenol

Stereochemistry
The stereochemistry of (-)-Olivil is crucial to its biological activity. The molecule contains four

chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute

configuration of these chiral centers has been determined through total synthesis and

spectroscopic techniques. The stereochemical descriptors for the chiral carbons in the

furofuran ring system are key to distinguishing it from its various stereoisomers. The total

synthesis of (-)-Olivil has confirmed its absolute stereochemistry, providing a definitive

reference for its three-dimensional structure.[1]

Spectroscopic Data
The structural elucidation of (-)-Olivil relies heavily on spectroscopic methods, particularly

Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available

dataset of raw spectral data is not readily accessible, typical chemical shifts for similar lignan

structures can be referenced for structural confirmation.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Furofuran Lignan Skeleton
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Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)

Aromatic Rings

C-1, C-1' ~130-135 -

C-2, C-2' ~110-115 ~6.7-7.0 (d)

C-3, C-3' ~145-150 -

C-4, C-4' ~145-150 -

C-5, C-5' ~115-120 ~6.7-7.0 (d)

C-6, C-6' ~120-125 ~6.7-7.0 (dd)

Furofuran Core

C-7, C-7' ~35-45 ~2.5-3.0 (m)

C-8, C-8' ~40-50 ~2.8-3.2 (m)

C-9, C-9' ~60-70 ~3.8-4.2 (m)

Methoxyl Groups

-OCH₃ ~55-60 ~3.8-3.9 (s)

Note: These are approximate chemical shift ranges and can vary based on the solvent and

specific substitution patterns.

Crystallographic Data
Detailed crystallographic data, typically presented in a Crystallographic Information File (CIF),

provides the most accurate information on bond lengths and angles. While a specific CIF file for

(-)-Olivil is not publicly available in open-access databases, the expected bond lengths and

angles can be inferred from the known covalent radii of the constituent atoms and general

principles of organic chemistry.[2]

Table 3: Expected Bond Lengths and Angles in the (-)-Olivil Structure
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Bond
Expected Length
(Å)

Angle Expected Angle (°)

C-C (aliphatic) 1.54 C-C-C (sp³) 109.5

C-C (aromatic) 1.39 C-C-C (sp²) 120

C-O 1.43 C-O-C ~110

C=O 1.23

Note: These are idealized values. Actual bond lengths and angles will deviate due to steric and

electronic effects within the molecule.

Experimental Protocols
General Protocol for NMR Spectroscopy of Lignans

Sample Preparation: Dissolve 5-10 mg of the purified lignan in approximately 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆) in a 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, a proton-

decoupled spectrum is usually obtained to simplify the signals to singlets.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Structural Elucidation: Analyze the chemical shifts, integration values (for ¹H NMR), and

coupling patterns to assign the signals to the specific protons and carbons in the molecule.

2D NMR techniques such as COSY, HSQC, and HMBC are often employed for unambiguous

assignments.[3]

General Protocol for Single-Crystal X-ray Diffraction
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is

often the most challenging step and may require screening various solvents and
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crystallization conditions (e.g., slow evaporation, vapor diffusion).

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A

monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded

as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to determine the unit cell

dimensions and space group. The phases of the diffracted X-rays are determined (the

"phase problem"), and an initial electron density map is calculated. An atomic model is built

into the electron density and refined to best fit the experimental data.

Data Analysis: The final refined structure provides precise atomic coordinates, from which

bond lengths, bond angles, and torsion angles can be calculated. This data is typically

deposited in a crystallographic database as a CIF file.[4][5][6]

Biological Activity and Signaling Pathways
Phenolic compounds from olive oil, including lignans like (-)-Olivil, are known to possess

antioxidant and anti-inflammatory properties. While the specific signaling pathways directly

modulated by (-)-Olivil are still under investigation, related compounds have been shown to

influence key cellular signaling cascades. For instance, other olive oil phenols have been

reported to affect the PI3K/Akt and MAPK signaling pathways, which are involved in cell

growth, proliferation, and apoptosis.

Logical Relationship of a Putative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a

bioactive lignan like (-)-Olivil, based on the known activities of similar compounds.

Bioactive Lignan
((-)-Olivil) Cell Surface Receptor

Binds
PI3K

Activates/Inhibits
Akt Downstream Effectors

(e.g., NF-κB, AP-1)
Cellular Response

(e.g., Anti-inflammatory)
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Caption: Hypothetical signaling cascade for (-)-Olivil.
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Experimental Workflow for Bioactivity Screening
A typical workflow to investigate the biological activity of a natural product like (-)-Olivil is
outlined below.
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Caption: Workflow for (-)-Olivil bioactivity studies.
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Conclusion
(-)-Olivil is a stereochemically complex lignan with potential biological activities. This guide has

provided a summary of its chemical structure, stereochemistry, and the experimental

methodologies used for its characterization. Further research is warranted to fully elucidate its

crystallographic structure, detailed NMR spectral assignments, and its specific molecular

targets and signaling pathways to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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